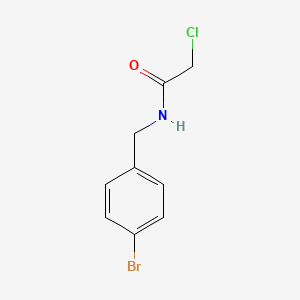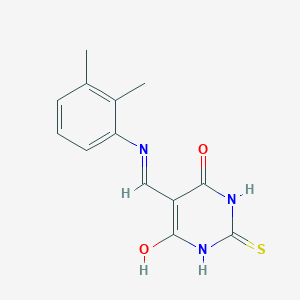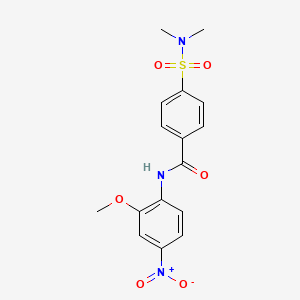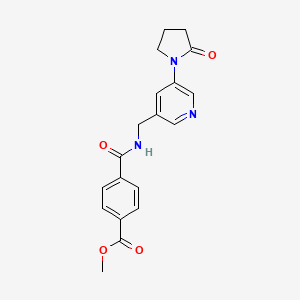
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate” is an organic molecule with the chemical formula C17H19NO5S . It has a molecular weight of 349.41 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO5S/c1-14-7-9-16 (10-8-14)24 (20,21)23-12-11-18-17 (19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3, (H,18,19) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . and is typically a white to yellow solid .Scientific Research Applications
Synthesis and Evaluation in Lubricating Oils
Habib, Hassan, and El‐Mekabaty (2014) explored the synthesis of various quinazolones, including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate 2. These compounds were evaluated for their effectiveness as antioxidants and corrosion inhibitors in lubricating oils, showing high antioxidant activity. The optimal concentration for effective use was determined as 0.1 g per 1 L of oil for additive 15, which includes 4-methylbenzenesulfonate derivatives (Habib, Hassan, & El‐Mekabaty, 2014).
Reactivity in Crystal Structures
Babu et al. (2014) studied the salt, C6H9N2 +·C7H7O3S−, which includes independent 4-methylbenzenesulfonate anions. This work detailed the geometries indicating amine-imine tautomerism, and the crystal structure involving N—H⋯O hydrogen bonds forming R2 2(8) ring motifs. This study is significant for understanding the molecular interactions of compounds like 4-methylbenzenesulfonate in solid-state structures (Babu et al., 2014).
Applications in Water Soluble Sulfonates
Alonso, Castillo, and Barceló (1999) focused on the extraction of water-soluble benzene- and naphthalenesulfonates, including 4-methylbenzenesulfonate, from industrial wastewaters. Their innovative use of Isolute ENV+ polystyrene divinylbenzene sorbent and ion-pair liquid chromatography coupled with mass spectrometry significantly advanced the detection and quantification of these compounds in wastewater samples (Alonso, Castillo, & Barceló, 1999).
Anti-corrosion Properties in Aluminium
Nesane, Mnyakeni-Moleele, and Murulana (2020) synthesized 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate and related compounds, evaluating them as non-harmful inhibitors for aluminum corrosion in acidic environments. Their work demonstrated the potential of these compounds as safe and effective corrosion inhibitors, highlighting the interaction of these sulfonates with aluminum surfaces (Nesane, Mnyakeni-Moleele, & Murulana, 2020).
Reactivity with Various Nucleophiles
Forcellini et al. (2015) conducted a systematic study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with different classes of nucleophiles. This research provided insights into the versatility of 4-methylbenzenesulfonate derivatives in chemical reactions, furthering the understanding of their potential applications in various fields (Forcellini et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential health hazards upon exposure, including harm if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNKTPXABYMFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2617027.png)


![N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2617032.png)

![2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2617034.png)

![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)


![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2617044.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)